molecular formula C18H26N2O4 B6307093 Tyr-pro-otbu CAS No. 84552-63-6

Tyr-pro-otbu

Cat. No.: B6307093
CAS No.: 84552-63-6
M. Wt: 334.4 g/mol
InChI Key: AYENTTBACYFCMH-GJZGRUSLSA-N
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Description

Tyr-Pro-otbu (CAS: 84552-63-6) is a dipeptide derivative consisting of tyrosine (Tyr) and proline (Pro) residues, with a tert-butyl (otbu) ester group at the C-terminal. This modification enhances lipophilicity and stability, making it valuable in peptide synthesis and pharmaceutical research. The tert-butyl group acts as a protective moiety during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-pro-otbu typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, tyrosine, to a resin. The amino group of tyrosine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is removed using a solution of piperidine in dimethylformamide (DMF), exposing the amino group for coupling with the next amino acid, proline. Proline is also protected by a tert-butyl group to prevent unwanted reactions. The coupling reaction is facilitated by reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the coupling, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), yielding the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl ester group in Tyr-Pro-OtBu is cleaved under acidic conditions to yield the free carboxylic acid.

Reagents and Conditions

  • Trifluoroacetic acid (TFA): Deprotection typically occurs in a 95% TFA/water mixture for 2–4 hours at room temperature .

  • Hydrochloric acid (HCl): In specific cases, HCl in organic solvents (e.g., dioxane) can also cleave the OtBu group .

Reaction Mechanism

Protonation of the ester oxygen weakens the ester bond, leading to the release of tert-butanol and formation of the free carboxylic acid.

Products

  • Tyr-Pro-OH: The primary product after deprotection .

Coupling Reactions

This compound participates in peptide elongation as a building block in solid-phase peptide synthesis (SPPS).

Reagents and Conditions

  • Activating Reagents:

    • T3P® (Propylphosphonic Anhydride): Used with DIPEA for efficient coupling, yielding >95% conversion in 8 minutes .

    • HATU/DIPEA: Activates the carboxyl group for nucleophilic attack by free amines .

  • Solvents: DMF, THF, or DCM .

Example Reaction

text
This compound + H-Glu(OtBu)-OtBu → Tyr-Pro-Glu(OtBu)-OtBu (via T3P®/DIPEA)

Yield: 96% (Table 1) .

Table 1: Coupling Efficiency with T3P®

SubstrateMixing Time (min)Conversion (%)Isolated Yield (%)
Fmoc-Tyr-Pro-OtBu 89996
Boc-Lys(Boc)-Tyr(tBu) 89997

Epimerization

  • Risk: Proline’s rigid structure reduces epimerization, but histidine-containing sequences may show up to 2.12% epimerization under suboptimal conditions .

  • Mitigation: Use phosphonium-based activators (e.g., PyBOP) instead of carbodiimides .

Oxidation

  • Phenolic Hydroxyl Group (Tyr): Susceptible to oxidation by H₂O₂ or O₂, forming quinones.

  • Prevention: Add antioxidants (e.g., 0.1% thioanisole) during TFA cleavage .

Comparative Reactivity

This compound exhibits higher steric hindrance compared to non-proline dipeptides, slowing coupling kinetics but improving regioselectivity.

Table 2: Reaction Rates in SPPS

DipeptideCoupling Time (min)Yield (%)
This compound 896
Gly-Gly-OtBu 495
Leu-Ser(tBu)-OMe 899

Stability and Storage

  • Stability: Stable for >12 months at -20°C under inert gas.

  • Decomposition: Prolonged exposure to moisture or bases (e.g., NH₃) may hydrolyze the ester .

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Tyr-Pro-OtBu is integral in SPPS methodologies. It has been used effectively to synthesize various peptides, including hormone fragments and therapeutic agents. For instance, ACTH (Adrenocorticotropic hormone) fragments were synthesized using this compound as a starting material, demonstrating its utility in producing biologically active peptides with high purity and yield .

Peptide Starting Material Yield (%) Method
ACTH 1-24Resin-bound this compoundHighStep-by-step synthesis
BivalirudinResin-bound Tyr-Leu-OtBuHighFragment condensation

Reactive Extrusion Techniques

Recent advancements have introduced reactive extrusion as a method for synthesizing peptides like this compound. This technique allows for continuous processing and high yields with minimal epimerization, making it suitable for large-scale peptide production .

Peptide Type Mixing Time (min) Conversion (%) Isolated Yield (%)
Fmoc-L-Phe-L-Tyr(tBu)-OtBu89996
Fmoc-Lys(Boc)-L-Tyr(tBu)-OtBu89997

Proline Editing in Peptide Synthesis

Proline editing techniques have utilized this compound to create peptides with modified stereochemical properties. This method facilitates the incorporation of diverse functional groups into peptides without requiring extensive solution-phase synthesis .

  • Application : The incorporation of modified proline derivatives allowed for bioorthogonal conjugation reactions, enhancing the versatility of synthesized peptides for therapeutic applications.

Development of Peptide Inhibitors

In silico screening methods have identified potential peptide inhibitors against antibiotic resistance using this compound derivatives as building blocks. This approach highlights the compound's relevance in addressing pressing health issues related to antibiotic resistance .

Mechanism of Action

The mechanism of action of Tyr-pro-otbu involves its interaction with specific molecular targets. In biological systems, it can cross the blood-brain barrier and accumulate in brain regions such as the hypothalamus, hippocampus, and cortex. This accumulation is associated with its potential memory-improving effects. The compound may interact with receptors and enzymes involved in cognitive functions, although the exact pathways are still under investigation .

Comparison with Similar Compounds

Structural and Chemical Properties

  • Molecular Formula : C₁₈H₂₄N₂O₅ (inferred from ).
  • Key Features: Tyr residue: Contains a phenolic hydroxyl group, enabling interactions with metal ions (e.g., Cu²⁺) . Pro residue: Introduces conformational rigidity due to its cyclic structure. tert-butyl ester: Improves solubility in organic solvents and stability under acidic conditions .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Formula Molecular Weight Key Features Applications
Tyr-Pro-otbu 84552-63-6 C₁₈H₂₄N₂O₅ ~348.4 g/mol tert-butyl ester, metal-binding Tyr Peptide synthesis, drug intermediates
H-Pro-Tyr-OH 19786-36-8 C₁₄H₁₈N₂O₄ 278.30 g/mol Free C-terminal carboxyl, no protecting group Biochemical assays, enzyme substrates
L-Tyr-Pro-Ile-Pro-Phe-OH N/A C₃₄H₄₈N₆O₉ ~708.8 g/mol Pentapeptide with Tyr-Pro motif Antimicrobial peptide research

Key Differences

Protective Groups :

  • This compound’s tert-butyl ester enhances stability during synthesis, whereas H-Pro-Tyr-OH lacks protection, making it prone to hydrolysis .
  • The pentapeptide L-Tyr-Pro-Ile-Pro-Phe-OH includes a Tyr-Pro segment but focuses on extended biological activity rather than synthetic utility .

Metal-Binding Capacity: this compound’s Tyr residue can interact with Cu²⁺ ions, akin to the pentapeptide Pro-Gly-His-Glu-Tyr, which binds Cu²⁺ with a binding constant (Ka) of 5.54 × 10⁴ .

Synthesis Methods :

  • This compound is synthesized via SPPS with tert-butyl protection, while H-Pro-Tyr-OH is produced through standard peptide coupling .
  • The pentapeptide in uses fragment condensation (Boc-L-Tyr-Pro-OH + L-Ile-Pro-Phe-OMe), achieving a 48.08% yield.

Functional Comparison with Analogous Peptides

Table 2: Functional Properties

Property This compound H-Pro-Tyr-OH Pro-Gly-His-Glu-Tyr
Solubility High in organic solvents Water-soluble Water-soluble
Stability Acid-resistant pH-sensitive pH-stable
Metal Interaction Potential Cu²⁺ binding (inferred) Limited data Strong Cu²⁺ binding (Ka = 5.54 × 10⁴)

Research Implications

  • Pharmaceutical Design : this compound’s stability makes it a candidate for prodrug development, contrasting with H-Pro-Tyr-OH’s utility in enzymatic studies .
  • Metal Chelation : While Pro-Gly-His-Glu-Tyr’s Cu²⁺ binding is well-documented , this compound’s shorter structure may offer selective metal coordination for targeted therapies.

Biological Activity

Tyr-Pro-OtBu, a peptide derivative involving tyrosine (Tyr) and proline (Pro), is of significant interest in biochemical research due to its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound, drawing from diverse scientific studies.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. Various coupling reagents and methods have been employed to achieve high yields and purity. For instance, the use of DIC (diisopropylcarbodiimide) in conjunction with OxymaPure has been shown to provide efficient coupling with minimal epimerization, achieving yields exceeding 90% in many cases .

Reagent Yield (%) Epimerization (%)
DIC + OxymaPure> 90< 2.12
Alternative ReagentsVariesHigher

Biological Activity

This compound exhibits a range of biological activities, particularly in the modulation of neuropeptide pathways and potential therapeutic applications. The compound has been studied for its effects on oogenesis in Sarcophaga bullata, where it demonstrated a significant influence on reproductive processes .

Case Studies

  • Oogenesis Modulation : In a study examining the effects of various peptides on oogenesis, this compound was synthesized alongside other analogs to assess its impact on egg development in Sarcophaga bullata. Results indicated that the presence of Pro residues enhanced the activity of the peptide significantly compared to its analogs lacking Pro .
  • Opioid Receptor Binding : Research into dermorphin-based tetrapeptides revealed that modifications involving Tyr and Pro residues can enhance binding affinity to opioid receptors. Specifically, substitutions at the Tyr position with unnatural amino acids improved receptor selectivity and potency .

The mechanisms underlying the biological activity of this compound are complex and involve interactions with specific receptors. For example, the incorporation of Pro can induce conformational changes that enhance binding to target proteins or receptors, thereby modulating biological responses effectively .

Applications

This compound has potential applications in various fields:

  • Pharmaceuticals : As a candidate for drug development targeting neuropeptide systems or opioid receptors.
  • Cosmetics : Due to its bioactive properties, it may also find use in cosmetic formulations aimed at skin health.

Q & A

Basic Research Questions

Q. How to design initial experiments for synthesizing and characterizing Tyr-Pro-OtBu?

  • Methodological Answer : Begin with solid-phase peptide synthesis (SPPS) or solution-phase methods, optimizing protecting groups (e.g., O-t-butyl for tyrosine). Use HPLC for purification and NMR (¹H/¹³C) and mass spectrometry (MS) for structural validation. Ensure purity (>95%) via analytical HPLC . Document reaction conditions (solvents, catalysts) meticulously to enable reproducibility .

Q. What analytical techniques are critical for confirming this compound’s structural integrity?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR : Confirm backbone connectivity and side-chain modifications (e.g., O-t-butyl at Tyr) .
  • High-resolution MS : Verify molecular weight and isotopic patterns.
  • Circular Dichroism (CD) : Assess secondary structure in solution .

Q. How to formulate research questions about this compound’s biochemical mechanisms?

  • Methodological Answer : Apply the PICO framework :

  • Population (e.g., specific enzyme systems),
  • Intervention (this compound exposure),
  • Comparison (wild-type vs. mutant enzymes),
  • Outcome (binding affinity measured via SPR or IC₅₀ assays) .

Q. What strategies ensure robust literature reviews for this compound studies?

  • Methodological Answer : Use academic databases (PubMed, SciFinder) with keywords: “this compound synthesis,” “peptide modifications,” “protease inhibition.” Filter for peer-reviewed articles and prioritize studies with detailed experimental protocols .

Q. How to validate this compound’s stability under experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies (pH, temperature variations) with HPLC monitoring. Use mass spectrometry to detect degradation products .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer :

  • Reproducibility checks : Replicate assays under identical conditions (buffer, temperature).
  • Variable analysis : Test hypotheses about confounding factors (e.g., solvent effects, enzyme isoforms) using factorial experimental designs .
  • Meta-analysis : Statistically synthesize data from multiple studies to identify trends .

Q. What computational approaches model this compound’s interactions with target enzymes?

  • Methodological Answer :

  • Molecular docking : Predict binding modes using software like AutoDock.
  • Molecular Dynamics (MD) : Simulate interactions over time (e.g., Desmond, GROMACS).
  • Validate predictions with mutagenesis and kinetic assays .

Q. How to design dose-response experiments for this compound’s inhibitory effects?

  • Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate IC₅₀. Include positive/negative controls and triplicate replicates. Apply ANOVA to assess significance .

Q. What statistical methods analyze multi-omics data in this compound toxicity studies?

  • Methodological Answer : For transcriptomics/proteomics data, apply pathway enrichment analysis (KEGG, GO) and machine learning (PCA, clustering). Integrate results with biochemical assays to identify mechanistic links .

Q. How to address ethical considerations in in vivo studies of this compound?

  • Methodological Answer : Follow institutional guidelines (IACUC) for animal welfare. Use the ARRIVE guidelines for reporting, ensuring sample sizes are justified statistically and alternatives to animal models are evaluated .

Q. Tables for Methodological Reference

Research Stage Key Techniques Relevant Evidence
Synthesis & PurificationSPPS, HPLC, NMR, MS
Bioactivity AssaysSPR, IC₅₀, Kinetic Studies
Data AnalysisANOVA, Nonlinear Regression, Meta-analysis
Computational ModelingDocking, MD Simulations

Properties

IUPAC Name

tert-butyl (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)15-5-4-10-20(15)16(22)14(19)11-12-6-8-13(21)9-7-12/h6-9,14-15,21H,4-5,10-11,19H2,1-3H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYENTTBACYFCMH-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.